5-Nitro-1,2-benzothiazole-3-carbonitrile
Description
Properties
Molecular Formula |
C8H3N3O2S |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
5-nitro-1,2-benzothiazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H |
InChI Key |
GRUQWHSYFXBRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclization from o-Chloronitrobenzene Derivatives
A notable method involves the reaction of 2-chloro-5-nitroaniline with sodium sulfide trihydrate in a glycol solvent at elevated temperatures (60–250 °C, preferably 70–150 °C). This process directly forms 2-aminobenzothiazoles in a one-step reaction, bypassing the need for phenylthiourea intermediates. The reaction is typically carried out under controlled temperature to prevent side reactions, and solvents such as butyl glycol, methyl glycol, ethyl glycol, and diethylene glycol dimethyl ether are suitable. Phase-transfer catalysts and cyclic amides like N-methylpyrrolidone can also be employed to facilitate the reaction. Water or aqueous two-phase systems (e.g., toluene/water) may be used for precipitation and isolation of the product.
| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Chloro-5-nitroaniline + Na2S·3H2O | Butyl glycol | 80 | 30 minutes | High | One-step cyclization |
| Ethyl 4-chloro-3-nitrophenyl sulphone + Thiourea | Sulpholane | 120 | 1.5 hours | Moderate | Alternative thiourea cyclization |
This method yields 2-amino-5-nitrobenzothiazole derivatives, which can be further functionalized to introduce the carbonitrile group.
Introduction of the Carbonitrile Group at Position 3
The nitrile group at position 3 of the benzothiazole ring can be introduced via substitution reactions on 3-amino-5-nitrobenzothiazole intermediates or by direct cyanation methods.
Synthesis from 3-Amino-5-nitrobenzothiazole
3-Amino-5-nitrobenzothiazole serves as a key intermediate for preparing various derivatives, including the carbonitrile analog. The amino group at position 3 can be converted into a nitrile by diazotization followed by Sandmeyer-type cyanation or by nucleophilic substitution with cyanide sources under appropriate conditions.
Metal-Free Cyanation Approaches
Recent advances have demonstrated metal-free synthesis of benzothiazole carbonitriles using mild conditions. For example, 2-(2-fluoro-4-methoxyanilino)-1,3-benzothiazole-5-carbonitrile was synthesized with good yields using nucleophilic aromatic substitution and cyanide sources without metal catalysts, indicating potential for similar approaches with 5-nitro derivatives.
Functionalization and Purification Techniques
After synthesis, purification is typically carried out by filtration, crystallization, or column chromatography. For instance, crude reaction mixtures are often poured into water to precipitate the product, which is then filtered and washed. Flash column chromatography with hexane/ethyl acetate mixtures is commonly used to purify intermediates and final products.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Solvents | Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| One-step cyclization | 2-Chloro-5-nitroaniline + Na2S·3H2O | Butyl glycol | 80 °C, 30 min | 2-Amino-5-nitrobenzothiazole | High yield |
| Thiourea cyclization | Ethyl 4-chloro-3-nitrophenyl sulphone + Thiourea | Sulpholane | 120 °C, 1.5 h | 2-Amino-5-ethanesulphonylbenzothiazole | Moderate yield |
| Amino group conversion to nitrile | 3-Amino-5-nitrobenzothiazole | Diazotization + cyanide source | Variable | 5-Nitro-1,2-benzothiazole-3-carbonitrile | Method-dependent |
| Metal-free cyanation | Aminobenzothiazole derivatives | Cyanide source, nucleophilic substitution | Mild, metal-free | Benzothiazole carbonitrile derivatives | Good yields reported |
Detailed Research Findings
The one-step synthesis from o-chloronitroaniline derivatives using sodium sulfide in glycol solvents is efficient and industrially viable, producing 2-aminobenzothiazoles that can be further functionalized.
Functionalization of the amino group at position 3 to the nitrile group can be accomplished by diazotization and Sandmeyer-type reactions, or by direct cyanation under metal-free conditions, which offers a greener alternative.
Purification by aqueous precipitation and chromatographic methods ensures high purity of the final compounds, which is critical for subsequent applications.
Reaction conditions such as temperature control, solvent choice, and reaction time significantly impact the yield and purity of the products.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 5-Amino-1,2-benzothiazole-3-carbonitrile.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
5-Nitro-1,2-benzothiazole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Nitro-Substituted Heterocyclic Prodrugs
- CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): A dinitro-substituted benzamide prodrug activated by nitroreductase enzymes. However, the benzothiazole core may offer greater metabolic stability compared to benzamide derivatives .
- Metronidazole (2-methyl-5-nitroimidazole-1-ethanol): A nitroimidazole antibiotic activated under anaerobic conditions. While both compounds feature nitro groups, the imidazole ring in metronidazole facilitates protonation in low-pH environments, a property absent in the benzothiazole system .
Benzothiazole Derivatives
- 5-Nitro-1,10-phenanthroline: A phenanthroline derivative with a nitro group.
- Unsubstituted Benzothiazole: The parent compound lacks nitro and cyano groups, resulting in higher electron density and lower reactivity in electrophilic substitutions compared to the target molecule.
Simple Nitroaromatic Compounds
- 4-Nitrobenzoic Acid: A mononitro aromatic acid with applications in organic synthesis. Its carboxylic acid group provides solubility in polar solvents, whereas the cyano group in 5-nitro-1,2-benzothiazole-3-carbonitrile may reduce hydrophilicity .
- p-Nitroaniline: A nitro-substituted aniline derivative. The amino group in p-nitroaniline allows for diazotization reactions, a pathway less accessible in the benzothiazole analog due to steric and electronic effects .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted Solubility | Reactivity Notes |
|---|---|---|---|
| This compound | 221.19* | Low (non-polar solvents) | Electrophilic substitution hindered by electron withdrawal |
| CB1954 | 265.16 | Moderate (DMSO) | Reductive activation via enzymes |
| Metronidazole | 171.16 | High (aqueous) | pH-dependent activation |
*Calculated based on formula C₈H₃N₃O₂S.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Nitro-1,2-benzothiazole-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step heterocyclic synthesis, such as cyclization reactions using chloroacetic acid and aromatic aldehydes under reflux with acetic anhydride and sodium acetate as a catalyst. Optimization includes adjusting solvent ratios (e.g., acetic anhydride/acetic acid), reaction time (e.g., 2–12 hours), and temperature control to minimize byproducts . Historical protocols (e.g., Vicini Farmaco, 1986) suggest nitro-group introduction via nitration of precursor benzothiazoles under controlled acidic conditions .
- Key Parameters : Monitor reaction progress via TLC, and purify intermediates via crystallization (e.g., DMF/water mixtures) .
Q. Which spectroscopic techniques are essential for structural validation, and what benchmarks should researchers expect?
- Techniques :
- IR Spectroscopy : The nitrile (CN) stretch appears near 2,220 cm⁻¹, while nitro (NO₂) asymmetric/symmetric stretches occur at 1,520–1,350 cm⁻¹ .
- NMR : NMR typically shows aromatic protons as doublets (δ 6.5–8.0 ppm) and methyl groups as singlets (δ 2.2–2.4 ppm). NMR confirms nitrile carbons at ~115 ppm and carbonyls at ~165 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 or 403) should align with the calculated molecular weight .
Q. What safety protocols are critical for handling nitro-substituted benzothiazoles?
- Handling : Use PPE (gloves, goggles) due to potential mutagenicity and irritancy. Store at 0–6°C if thermally unstable, and avoid exposure to reducing agents to prevent explosive decomposition .
- Waste Disposal : Neutralize nitro-containing waste with alkaline solutions before disposal .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?
- Mechanistic Insight : The nitro group’s electron-withdrawing effect enhances electrophilicity at the carbonitrile carbon, facilitating cycloadditions with amides or enamines. For example, 5-nitro-1,2,3-triazine analogs undergo rapid [3+2] cycloadditions comparable to bioorthogonal reactions .
- Experimental Design : Use kinetic studies (e.g., DSC or time-resolved NMR) to compare reaction rates with non-nitro analogs .
Q. How can computational methods predict the compound’s bioactivity in modulating protein aggregation?
- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to α-synuclein or tau proteins. Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites .
- Validation : Correlate computational predictions with in vitro aggregation assays (e.g., Thioflavin T fluorescence) .
Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
- Troubleshooting :
- Byproduct Identification : Use HPLC-MS to detect impurities. Compare NMR shifts with literature benchmarks (e.g., δ 7.94 ppm for =CH in thiazolo-pyrimidine derivatives) .
- Reaction Optimization : Vary stoichiometry (e.g., aldehyde/chloroacetic acid ratio) or employ gradient recrystallization to isolate pure products .
Data Contradiction Analysis
Key Research Findings
- Biological Relevance : Derivatives of 5-nitrobenzothiazole show promise in inhibiting α-synuclein aggregation, a hallmark of Parkinson’s disease, via hydrophobic interactions and hydrogen bonding .
- Reactivity Profile : Nitro groups enhance electrophilicity, enabling rapid cycloadditions useful in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
